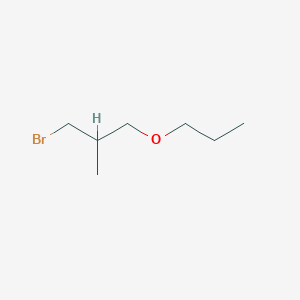![molecular formula C13H21NO2 B15254800 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B15254800.png)
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Cyclopropylmethyl)-9-azabicyclo[331]nonane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled temperature and pressure conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: A simpler bicyclic compound with similar structural features.
Bicyclo[3.3.1]nonan-9-one: Another related compound with a ketone functional group.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A derivative with additional nitrogen atoms in the structure.
Uniqueness
What sets 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid apart from these similar compounds is its specific functional groups and the cyclopropylmethyl substitution, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C13H21NO2/c15-13(16)10-6-11-2-1-3-12(7-10)14(11)8-9-4-5-9/h9-12H,1-8H2,(H,15,16) |
InChI Key |
NQMZOUPXUUAMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2CC3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


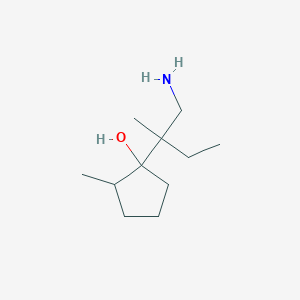

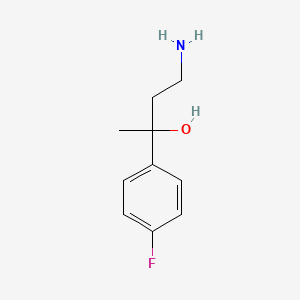
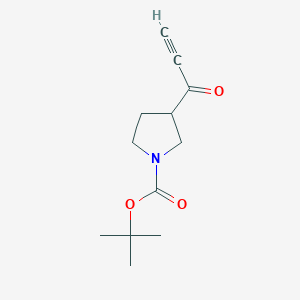
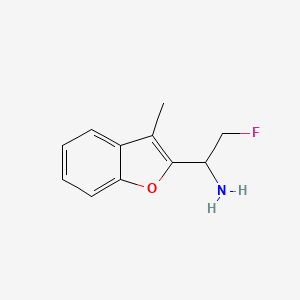
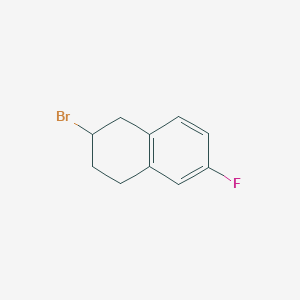
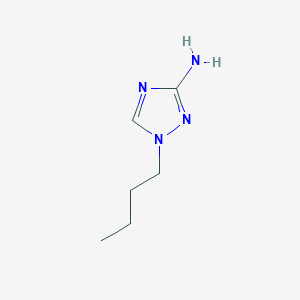
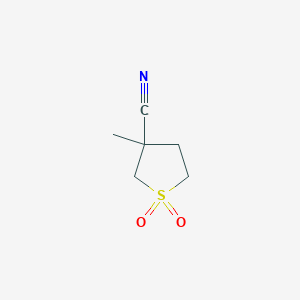
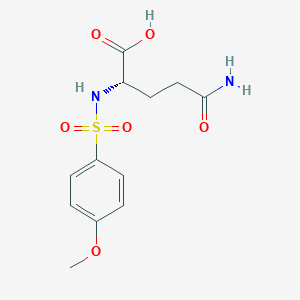

![[1-(Bromomethyl)cyclopropyl]cyclobutane](/img/structure/B15254793.png)
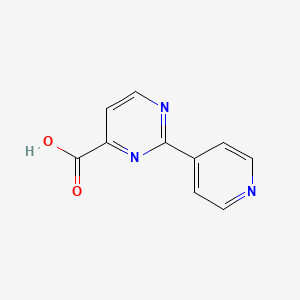
![Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B15254799.png)
